molecular formula C27H31N3O3 B2863700 N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide CAS No. 333775-80-7

N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide

Cat. No.: B2863700
CAS No.: 333775-80-7
M. Wt: 445.563
InChI Key: DBWGTDDCBXNMLH-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a diphenylmethyl piperazine moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,5-Dimethoxyphenylamine: This can be synthesized from 2,5-dimethoxyaniline through a series of reactions including nitration, reduction, and diazotization.

    Formation of the Piperazine Derivative: The diphenylmethyl piperazine derivative is prepared by reacting diphenylmethyl chloride with piperazine in the presence of a base.

    Coupling Reaction: The final step involves coupling the 2,5-dimethoxyphenylamine with the diphenylmethyl piperazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

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Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c1-32-23-13-14-25(33-2)24(19-23)28-26(31)20-29-15-17-30(18-16-29)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,27H,15-18,20H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWGTDDCBXNMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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